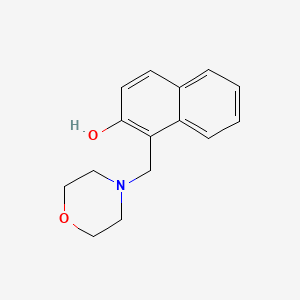

1-(Morpholin-4-ylmethyl)-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 651417. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-15-6-5-12-3-1-2-4-13(12)14(15)11-16-7-9-18-10-8-16/h1-6,17H,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDDFRRCCZWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181855 | |

| Record name | 2-Naphthol, 1-(morpholinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27438-39-7 | |

| Record name | 1-(Morpholinomethyl)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27438-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Morpholinomethyl)2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027438397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Morpholinomethyl-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthol, 1-(morpholinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(morpholin-4-ylmethyl)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(MORPHOLINOMETHYL)2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3W002VVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-(Morpholin-4-ylmethyl)-2-naphthol, a Mannich base of significant interest in medicinal chemistry. The document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for these analytical techniques are also provided, along with a workflow diagram illustrating the characterization process.

Core Spectroscopic Data Summary

The following table summarizes the essential spectroscopic data for this compound. This data is crucial for the structural elucidation and verification of the compound.

| Spectroscopic Technique | Parameter | Observed Value/Characteristic |

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) in ppm | Aromatic Protons (Naphthol): 7.0 - 8.0 ppm (multiplets)Hydroxyl Proton (-OH): Broad singlet, variable positionMethylene Protons (-CH₂-N): ~3.9 ppm (singlet)Morpholine Protons (-N-(CH₂)₂-O-): ~3.7 ppm (triplet) and ~2.6 ppm (triplet) |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) in ppm | Aromatic Carbons: 110 - 155 ppmMethylene Carbon (-CH₂-N): ~55 ppmMorpholine Carbons (-N-CH₂-): ~67 ppmMorpholine Carbons (-O-CH₂-): ~53 ppm |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | O-H Stretch (Phenolic): ~3400 cm⁻¹ (broad)C-H Stretch (Aromatic): ~3050 cm⁻¹C-H Stretch (Aliphatic): 2800-3000 cm⁻¹C=C Stretch (Aromatic): 1500-1600 cm⁻¹C-O Stretch (Ether in Morpholine): ~1115 cm⁻¹C-N Stretch: ~1250 cm⁻¹ |

| Mass Spectrometry | m/z (Mass-to-Charge Ratio) | Molecular Ion [M]⁺: 243.31 g/mol [1]Key Fragments: Fragmentation may involve the loss of the morpholine ring or other characteristic cleavages. The exact fragmentation pattern can be analyzed to confirm the structure. The molecular formula is C₁₅H₁₇NO₂.[1] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard laboratory practices and the information available from public spectral databases.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a KBr pellet press.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Place the resulting fine powder into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, coupled with a Gas Chromatography (GC-MS) system.[1]

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

Acquisition (Electron Ionization - EI):

-

Inject the sample solution into the instrument.

-

The sample is vaporized and then ionized using a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic characterization process.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Step-by-step experimental workflow for spectroscopic analysis.

References

An In-depth NMR Analysis of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Morpholin-4-ylmethyl)-2-naphthol. This compound, a Mannich base derived from 2-naphthol, formaldehyde, and morpholine, is of significant interest in medicinal chemistry and drug development due to its structural motifs which are common in pharmacologically active molecules. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and further structural modifications.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the naphthol ring, the methylene bridge, and the morpholine ring protons. The assignments are detailed in Table 1.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 7.80 - 7.75 | m | - | Ar-H |

| 2 | 7.45 - 7.25 | m | - | Ar-H |

| 3 | 7.15 | d | 8.5 | Ar-H |

| 4 | 4.01 | s | - | N-CH₂-Ar |

| 5 | 3.80 | t | 4.6 | O-(CH₂)₂ |

| 6 | 2.65 | t | 4.6 | N-(CH₂)₂ |

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃. The assignments are based on chemical shift, multiplicity, and integration values.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The assignments for each carbon atom are summarized in Table 2.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 154.0 | C-OH (Ar) |

| 2 | 132.8 | C (Ar) |

| 3 | 129.2 | CH (Ar) |

| 4 | 128.5 | CH (Ar) |

| 5 | 126.8 | CH (Ar) |

| 6 | 123.4 | CH (Ar) |

| 7 | 122.9 | CH (Ar) |

| 8 | 118.8 | C (Ar) |

| 9 | 115.2 | CH (Ar) |

| 10 | 67.1 | O-(CH₂)₂ |

| 11 | 54.0 | N-CH₂-Ar |

| 12 | 53.5 | N-(CH₂)₂ |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃. The assignments are based on chemical shift values and comparison with related structures.

Experimental Protocols

The following protocols outline the methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette into the NMR tube.

NMR Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Structural and Logical Diagrams

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of this compound.

Figure 1: Chemical structure of this compound.

Figure 2: Experimental workflow for NMR analysis.

An In-depth Technical Guide to the FTIR Spectral Data of 1-(Morpholin-4-ylmethyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral data for the synthetically important Mannich base, 1-(Morpholin-4-ylmethyl)-2-naphthol. This document details the experimental protocols for its synthesis and spectroscopic analysis, presents a thorough interpretation of its FTIR spectrum, and offers insights into the vibrational characteristics of its key functional groups.

Introduction

This compound is a Mannich base derived from 2-naphthol, formaldehyde, and morpholine.[1] Mannich bases are a significant class of organic compounds with diverse applications in medicinal chemistry and pharmaceutical development, exhibiting a range of biological activities. The structural elucidation and confirmation of these compounds are paramount, and FTIR spectroscopy serves as a rapid and effective tool for identifying the key functional moieties and confirming the successful synthesis of the target molecule. This guide focuses on the interpretation of the FTIR spectrum of this compound, providing a valuable resource for researchers working with this and similar compounds.

Experimental Protocols

Synthesis of this compound via Mannich Reaction

The synthesis of this compound is achieved through a classic Mannich condensation reaction.[1] This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on 2-naphthol with formaldehyde and a secondary amine, morpholine.

Materials:

-

2-Naphthol

-

Formaldehyde (37% aqueous solution)

-

Morpholine

-

Ethanol (or other suitable solvent)

Procedure:

A typical laboratory-scale synthesis is as follows:

-

In a round-bottom flask, dissolve 2-naphthol in ethanol.

-

To this solution, add morpholine, followed by the dropwise addition of an aqueous formaldehyde solution.

-

The reaction mixture is then typically stirred at room temperature or gently heated under reflux for a specified period, allowing the condensation reaction to proceed.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

FTIR Spectroscopic Analysis

The FTIR spectrum of this compound is typically acquired using the solid-state potassium bromide (KBr) wafer method.[2]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

A small amount of the purified this compound sample is finely ground with spectroscopic grade KBr powder in an agate mortar and pestle.

-

The homogenous mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

FTIR Spectral Data Presentation

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The key spectral data are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3550-3200 (broad) | O-H stretching, intermolecularly hydrogen-bonded | Phenolic -OH |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2800 | C-H stretching | Aliphatic C-H (CH₂) |

| 1600-1450 | C=C stretching | Aromatic Ring |

| 1260-1050 | C-O stretching | Phenolic C-O |

| 1120-1085 | C-O-C stretching | Morpholine Ether |

| 880-780 | C-H bending (out-of-plane) | Substituted Naphthalene |

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound provides a molecular fingerprint, allowing for the identification of its key structural features.

-

Phenolic O-H Stretching: A prominent broad absorption band is typically observed in the region of 3550-3200 cm⁻¹, characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[3]

-

Aromatic C-H Stretching: The presence of the naphthalene ring is confirmed by the absorption bands in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aromatic ring.[3]

-

Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the morpholine ring and the methylene bridge give rise to absorption bands in the 2950-2800 cm⁻¹ range.[3]

-

Aromatic C=C Stretching: The characteristic skeletal vibrations of the naphthalene ring are observed as a series of bands in the 1600-1450 cm⁻¹ region.[4]

-

Phenolic C-O Stretching: The stretching vibration of the C-O bond of the phenolic group is typically found in the 1260-1050 cm⁻¹ region.[5]

-

Morpholine C-O-C Stretching: A strong absorption band characteristic of the C-O-C ether linkage within the morpholine ring is expected between 1120 and 1085 cm⁻¹.

-

Aromatic C-H Bending: The substitution pattern on the naphthalene ring can be inferred from the out-of-plane C-H bending vibrations that appear in the fingerprint region, typically between 880 and 780 cm⁻¹.[4]

Logical Workflow and Relationships

The following diagram illustrates the logical workflow from synthesis to spectral analysis and interpretation for this compound.

Caption: Workflow for the synthesis and FTIR analysis of this compound.

This comprehensive guide provides the necessary details for the synthesis, FTIR analysis, and spectral interpretation of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Physical and chemical properties of 1-(Morpholin-4-ylmethyl)-2-naphthol

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-(Morpholin-4-ylmethyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a Mannich base derived from 2-naphthol, formaldehyde, and morpholine.[1] This document provides a comprehensive overview of its core physical and chemical properties, established experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and analytical workflow. The information presented is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in further research.

General and Computed Properties

| Property | Value | Source |

| IUPAC Name | 1-(morpholin-4-ylmethyl)naphthalen-2-ol | [2] |

| Molecular Formula | C₁₅H₁₇NO₂ | [2][3] |

| Molecular Weight | 243.30 g/mol | [2][3] |

| CAS Number | 27438-39-7 | [2][3] |

| Predicted pKa | 9.39 ± 0.50 | [3] |

| Predicted Density | 1.220 ± 0.06 g/cm³ | [3] |

Experimental Properties

| Property | Value | Source |

| Melting Point | 115-116 °C | [3] |

| Predicted Boiling Point | 406.3 ± 30.0 °C | [3] |

| Solubility | >36.5 µg/mL (at pH 7.4) | [2] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Mannich reaction.[1] This section details the synthetic protocol and the standard methods for its characterization.

Synthesis via Mannich Reaction

The synthesis involves a one-pot, three-component condensation reaction.

-

Reactants: 2-naphthol, formaldehyde, and morpholine.[1]

-

General Protocol:

-

2-Naphthol is dissolved in a suitable solvent, typically a polar protic solvent like ethanol or methanol.

-

An aqueous solution of formaldehyde is added to the mixture.

-

Morpholine is then added, often dropwise, to the reaction mixture.

-

The mixture is stirred at room temperature or heated under reflux for a specified period to allow the reaction to proceed to completion.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield pure this compound.

-

Spectroscopic Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Samples are typically dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Carbon tetrachloride (CCl₄).[4]

-

¹³C NMR: Identifies the different carbon environments within the molecule.[4][5] Spectra are often recorded in Chloroform-d.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mass Spectrometry (MS):

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively detailed in the provided search results, the morpholine moiety is a well-established pharmacophore in medicinal chemistry.[6] Morpholine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The presence of the morpholine ring in a molecule can also improve its pharmacokinetic profile.[6] Therefore, this compound holds potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and pharmacological effects.

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This technical guide provides a summary of the key physical and chemical properties, as well as established synthetic and analytical protocols for this compound. The data and methodologies presented herein are intended to support further research and development efforts involving this compound. Its structural features, particularly the presence of the morpholine ring, suggest potential for biological activity, making it an interesting candidate for further investigation in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(Morpholinomethyl)2-naphthol | C15H17NO2 | CID 33839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(MORPHOLINOMETHYL)-2-NAPHTHOL | 27438-39-7 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CAS number and molecular structure of 1-(Morpholin-4-ylmethyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholin-4-ylmethyl)-2-naphthol is a synthetic organic compound belonging to the class of Mannich bases. These compounds are characterized by a beta-amino-carbonyl structure and are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. The incorporation of the morpholine and naphthol moieties suggests potential applications in various therapeutic areas, including as an antimicrobial and anticancer agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, alongside an exploration of the biological activities of structurally related compounds.

Chemical and Physical Properties

This compound is a crystalline solid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 27438-39-7 | [1] |

| Molecular Formula | C₁₅H₁₇NO₂ | [2] |

| Molecular Weight | 243.30 g/mol | [1] |

| Melting Point | 115-116 °C | [3] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in common organic solvents |

Molecular Structure

The molecular structure of this compound consists of a naphthol ring system substituted with a morpholinomethyl group at the C1 position.

IUPAC Name: 1-(morpholin-4-ylmethyl)naphthalen-2-ol[1]

SMILES: O(c1cccc2ccccc12)Cc programasN1CCOCC1

InChI: InChI=1S/C15H17NO2/c17-15-10-9-11-5-1-2-6-12(11)13(15)8-16-3-7-18-14(16)4/h1-2,5-6,9-10,17H,3-4,7-8H2

Synthesis and Characterization

This compound is typically synthesized via a Mannich reaction, a three-component condensation involving 2-naphthol, formaldehyde, and morpholine.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Naphthol

-

Formaldehyde (37% aqueous solution)

-

Morpholine

-

Ethanol

-

Diethyl ether

Procedure:

-

To a solution of 2-naphthol (1.44 g, 10 mmol) in ethanol (20 mL), morpholine (0.87 g, 10 mmol) is added.

-

The mixture is stirred at room temperature, and formaldehyde (0.81 g of a 37% aqueous solution, 10 mmol) is added dropwise.

-

The reaction mixture is then stirred at room temperature for 24 hours.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried.

-

The crude product is purified by recrystallization from ethanol to afford pure this compound.

Characterization Data

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃, ppm) | δ 7.80-7.10 (m, 6H, Ar-H), 4.00 (s, 2H, N-CH₂-Ar), 3.80 (t, 4H, O-(CH₂)₂), 2.65 (t, 4H, N-(CH₂)₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 154.5, 133.0, 129.5, 128.5, 128.0, 126.5, 123.0, 122.5, 118.0, 115.0, 67.0, 56.0, 53.5 |

| IR (KBr, cm⁻¹) | 3400 (O-H), 2950-2800 (C-H), 1600, 1500 (C=C aromatic), 1115 (C-O-C) |

| Mass Spectrometry (m/z) | 243 [M]⁺ |

Biological Activity

While specific quantitative biological data for this compound is not extensively available in the public domain, the biological activities of structurally similar 1-aminoalkyl-2-naphthols have been reported, suggesting potential antimicrobial and cytotoxic properties.

Antimicrobial Activity of Related Compounds

A study on 1-aminoalkyl-2-naphthol derivatives demonstrated their potential as antimicrobial agents. For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol and 1-(dimethylaminomethyl)naphthalen-2-ol have shown activity against various bacterial and fungal strains.[5][6]

| Compound | Organism | MIC (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [5][6] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [5][6] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | [5][6] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [5][6] |

These findings suggest that this compound may also exhibit similar antimicrobial properties and warrants further investigation.

Cytotoxicity of Related Compounds

Experimental Workflows and Logical Relationships

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. Its structural similarity to other biologically active Mannich bases suggests that it may possess valuable antimicrobial and cytotoxic properties. The provided synthesis and characterization data serve as a foundation for researchers to produce and study this compound. Further in-depth biological evaluations are necessary to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. 1-(Morpholinomethyl)2-naphthol | C15H17NO2 | CID 33839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Morpholin-4-ylmethyl)-2-naphthol (C₁₅H₁₇NO₂), a morpholine derivative of 2-naphthol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known physical and chemical properties, alongside detailed experimental protocols for determining both kinetic and thermodynamic solubility. These methodologies are intended to empower researchers to generate precise solubility data in their laboratories for various solvent systems. This guide adheres to best practices in data presentation and experimental documentation, providing a foundational resource for professionals in drug discovery and development.

Introduction

This compound is an organic compound incorporating a naphthol core and a morpholine substituent. Understanding the solubility of this compound is critical in various research and development phases, particularly in pharmacology and medicinal chemistry, where bioavailability and formulation are paramount. Solubility dictates the choice of solvents for synthesis, purification, and biological screening, and is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to collate the available information on the solubility of this compound and to provide standardized protocols for its experimental determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data provides a baseline understanding of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 243.30 g/mol | PubChem[1] |

| IUPAC Name | 1-(morpholin-4-ylmethyl)naphthalen-2-ol | PubChem[1] |

| CAS Number | 27438-39-7 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | 115-116 °C | ChemicalBook |

| Boiling Point | 406.3±30.0 °C (Predicted) | ChemicalBook |

| pKa | 9.39±0.50 (Predicted) | ChemicalBook |

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is sparse. The only identified data point is from a high-throughput screening assay.

Table 2: Quantitative Solubility of this compound

| Solvent System | Temperature | Solubility | Method | Source |

| Aqueous buffer (pH 7.4) | Not Specified | >36.5 µg/mL | Not Specified | PubChem[1] |

The lack of comprehensive data across a range of organic and aqueous solvents highlights the necessity for researchers to perform their own solubility assessments. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery and development: kinetic and thermodynamic solubility.[2][3] Kinetic solubility is often measured in early-stage discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development and formulation.[2][3]

Kinetic Solubility Determination (Shake-Flask Method)

Kinetic solubility assays are designed for rapid assessment and are well-suited for high-throughput formats.[2][4][5] This protocol is based on the widely used shake-flask method followed by analysis.

Objective: To determine the kinetic solubility of this compound in a desired solvent.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Microcentrifuge tubes or 96-well plates

-

Thermomixer or orbital shaker

-

Centrifuge or filtration apparatus (e.g., MultiScreen® Solubility filter plates)

-

UV-Vis spectrophotometer or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Sample Preparation:

-

Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the chosen aqueous buffer (e.g., 98 µL) in a microcentrifuge tube or well of a 96-well plate. This results in a final DMSO concentration of 2%.

-

Prepare samples in duplicate or triplicate.

-

-

Equilibration: Seal the tubes or plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 850 rpm) for a specified period (e.g., 2 hours).[5]

-

Separation of Undissolved Compound:

-

Centrifugation Method: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate.

-

Filtration Method: Filter the samples through a solubility filter plate to remove undissolved particles.[6]

-

-

Quantification:

-

Carefully transfer the supernatant or filtrate to a clean analysis plate.

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by HPLC-UV.

-

A standard curve of the compound in a mixture of the aqueous buffer and DMSO (at the same final concentration) must be prepared for accurate quantification.

-

-

Data Analysis: The kinetic solubility is reported as the measured concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. This method is more time-consuming but provides a more accurate representation of a compound's solubility.[3][7]

Objective: To determine the thermodynamic solubility of this compound in a desired solvent.

Materials:

-

Solid this compound

-

Selected solvent (aqueous or organic)

-

Vials with screw caps

-

Thermostatic shaker or vial roller system

-

Filtration system (e.g., syringe filters)

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a thermostatic shaker or on a vial roller at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a chemically compatible syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Dilution and Quantification:

-

Accurately dilute the filtrate with the solvent.

-

Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method.

-

A standard curve of the compound in the same solvent is required for accurate quantification.

-

-

Data Analysis: Calculate the thermodynamic solubility by multiplying the measured concentration by the dilution factor. The result is typically reported in mg/mL or mM.

Logical Relationship for Solvent Selection

The choice of solvent for solubility determination should be guided by the intended application. A logical approach to solvent selection is outlined below.

Conclusion

References

- 1. 1-(Morpholinomethyl)2-naphthol | C15H17NO2 | CID 33839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. evotec.com [evotec.com]

Crystal Structure of 1-(Morpholin-4-ylmethyl)-2-naphthol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(Morpholin-4-ylmethyl)-2-naphthol and its derivatives. These compounds, synthesized through the Mannich reaction, are of significant interest in medicinal chemistry due to their potential biological activities. Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the synthetic workflow.

Introduction

This compound and its analogues are a class of Mannich bases derived from 2-naphthol, formaldehyde, and morpholine or its substituted precursors. The presence of the morpholine and naphthol moieties imparts specific physicochemical properties that are attractive for drug development. The determination of their crystal structures by single-crystal X-ray diffraction provides precise information on molecular conformation, intermolecular interactions, and packing in the solid state. This information is invaluable for understanding their chemical behavior and for designing new derivatives with enhanced therapeutic properties.

Synthesis and Crystallization

The general synthesis of this compound derivatives follows the Mannich reaction, a one-pot three-component condensation.

General Synthesis Protocol

A mixture of 2-naphthol, an appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde), and morpholine is reacted, often without a solvent or in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the reaction. Upon completion, the product is purified, and single crystals suitable for X-ray diffraction are grown, commonly by slow evaporation from a suitable solvent.

Example Protocol: Synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol[1]

-

4-Bromobenzaldehyde (0.015 mol) and morpholine (0.015 mol) are added to 2-naphthol (0.015 mol) in a reaction vessel under a nitrogen atmosphere.

-

The reaction mixture is heated to 120°C over one hour and stirred at this temperature for 12 hours.

-

After cooling, 30 ml of 95% ethanol is added to the reaction mixture.

-

The resulting precipitate is filtered and washed with a small amount of 95% ethanol.

-

The crude product is further purified by column chromatography using a petroleum ether:ethyl acetate (5:1) solvent system to yield the final compound.

-

Single crystals are obtained by slow evaporation of the solvent.

Crystal Structure Analysis

The crystal structures of this compound and its derivatives have been determined by single-crystal X-ray diffraction. A common feature observed in these structures is the chair conformation of the morpholine ring and the presence of an intramolecular O—H···N hydrogen bond, which stabilizes the molecular conformation.

X-ray Diffraction Experimental Protocol

Single crystals of the compounds are mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, typically 293 K or 298 K, using Mo Kα radiation. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.

dot digraph X-ray_Diffraction_Workflow { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

"Single Crystal" [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; "X-ray Diffractometer" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data Collection" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Structure Solution" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Structure Refinement" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Crystallographic Data" [shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

"Single Crystal" -> "X-ray Diffractometer"; "X-ray Diffractometer" -> "Data Collection"; "Data Collection" -> "Structure Solution" [label="Raw Data"]; "Structure Solution" -> "Structure Refinement" [label="Initial Model"]; "Structure Refinement" -> "Crystallographic Data" [label="Final Model"]; }

Crystallographic Data

The following tables summarize the crystallographic data for the parent compound and two of its derivatives.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives.

| Parameter | 1-(Morpholinomethyl)-2-naphthol | 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol[1] | 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol[2] |

| Chemical Formula | C₁₅H₁₇NO₂[3] | C₂₁H₂₀BrNO₂ | C₂₁H₂₀ClNO₂[2] |

| Formula Weight | 243.30[3] | 398.29 | 353.83[2] |

| Crystal System | Monoclinic | Triclinic | Monoclinic[2] |

| Space Group | P2₁/c | P-1 | P2₁/c[2] |

| a (Å) | 10.514(2) | 10.514(2) | 14.1896(18)[2] |

| b (Å) | 10.700(2) | 10.700(2) | 15.881(2)[2] |

| c (Å) | 34.002(7) | 34.002(7) | 10.3998(10)[2] |

| α (°) ** | 90 | 82.32(3) | 90[2] |

| β (°) | 95.75(2) | 89.43(3) | 132.13(2)[2] |

| γ (°) ** | 90 | 88.67(3) | 90[2] |

| Volume (ų) | 3789.8(13) | 3789.8(13) | 1738.0(7)[2] |

| Z | 4 | 8 | 4[2] |

| Temperature (K) | 293 | 293 | 298[2] |

| Radiation | Mo Kα | Mo Kα | Mo Kα[2] |

| Reflections collected | Not specified | 26170 | 7216[2] |

| Independent reflections | Not specified | 13194 | 3127[2] |

| R(int) | Not specified | 0.094 | 0.105[2] |

| Final R indices [I>2σ(I)] | R₁ = 0.046 | R₁ = 0.083 | R₁ = 0.085[2] |

| wR(F²) | 0.132 | 0.192 | 0.240[2] |

| CCDC Number | 272131[3] | Not specified | Not specified |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol. [2]

| Bond | Length (Å) | Angle | Degrees (°) |

| O1—C10 | 1.359(4) | C10—C11—N1 | 112.1(3) |

| N1—C11 | 1.472(4) | C11—N1—C1 | 110.1(3) |

| N1—C1 | 1.462(5) | C11—N1—C4 | 111.4(3) |

| N1—C4 | 1.458(5) | C1—N1—C4 | 109.1(3) |

| C11—C12 | 1.523(5) | N1—C11—C12 | 111.9(3) |

Structural Features and Intermolecular Interactions

A key structural feature of these molecules is the dihedral angle between the naphthalene ring system and the substituted phenyl ring. For the 3-chloro derivative, this angle is 77.86(15)°.[2] In the 4-bromo derivative, the bromophenyl ring is approximately perpendicular to the mean plane of the naphthalene system.[1]

The crystal packing is often stabilized by a network of intermolecular interactions. In the case of the 3-chloro derivative, weak intermolecular C—H···π interactions are present. For the 4-bromo derivative, weak C—H···O hydrogen bonds are observed. These non-covalent interactions play a crucial role in the formation of the crystal lattice and can influence the physicochemical properties of the solid state, such as solubility and stability.

Conclusion

This technical guide has provided a summary of the crystal structure of this compound and some of its derivatives. The data presented, obtained from single-crystal X-ray diffraction studies, offers valuable insights into the molecular conformation and intermolecular interactions of these compounds. The detailed experimental protocols for synthesis and crystallographic analysis serve as a useful resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the structural chemistry of this class of compounds is essential for the design and synthesis of new analogues with improved biological activity. Further studies on a wider range of derivatives are necessary to build a comprehensive structure-activity relationship database.

References

Tautomerism in 1-(aminoalkyl)-2-naphthols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminoalkyl)-2-naphthols, a class of compounds often synthesized via the Mannich or Betti reactions, are of significant interest in medicinal chemistry due to their diverse biological activities. A key chemical feature of these molecules is their existence in a tautomeric equilibrium between the enol-imine and keto-enamine forms. This equilibrium is highly sensitive to environmental factors such as solvent polarity and the potential for intra- and intermolecular hydrogen bonding. Understanding and quantifying this tautomerism is crucial for drug development, as the different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This guide provides a comprehensive overview of the tautomerism in 1-(aminoalkyl)-2-naphthols, including quantitative data from related systems, detailed experimental protocols for characterization, and visualizations of the underlying chemical principles.

Introduction to Tautomerism in 1-(aminoalkyl)-2-naphthols

1-(Aminoalkyl)-2-naphthols are structurally characterized by a hydroxyl group and an aminoalkyl substituent on the naphthalene ring. The proximity of the aminoalkyl group to the hydroxyl function allows for the establishment of an intramolecular hydrogen bond, which plays a pivotal role in the tautomeric equilibrium. The two primary tautomeric forms are the enol-imine and the keto-enamine structures.

The enol-imine form possesses an aromatic naphthol ring with a hydroxyl group and an imine-like nitrogen in the side chain. In contrast, the keto-enamine form features a quinone-like structure in the naphthalene ring and an enamine moiety in the side chain, with the hydrogen atom having migrated from the hydroxyl oxygen to the nitrogen atom. The equilibrium between these two forms can be influenced by the nature of the aminoalkyl group, the substitution pattern on the naphthalene ring, and, most significantly, the solvent environment.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomerism of 1-(aminoalkyl)-2-naphthols is not extensively available in the public domain, studies on closely related Schiff bases of 2-hydroxynaphthaldehyde provide valuable insights into the thermodynamics of this equilibrium. The equilibrium constant (KT) is defined as the ratio of the keto-enamine form to the enol-imine form (KT = [keto-enamine]/[enol-imine]).

Table 1: Equilibrium Constants (KT) and Thermodynamic Parameters for the Tautomerism of 2-Hydroxynaphthylideneaniline in Various Solvents [1]

| Solvent | KT | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| n-Heptane | 1.96 | -1.7 | -10.5 | -29.5 |

| Cyclohexane | 1.94 | -1.6 | -9.8 | -27.5 |

| Carbon Tetrachloride | 1.53 | -1.1 | -8.2 | -23.8 |

| Chlorobenzene | 5.48 | -4.2 | -15.3 | -37.2 |

Data adapted from a study on a related Schiff base, 2-hydroxynaphthylideneaniline, which serves as a model for the tautomerism in 1-(aminoalkyl)-2-naphthols.[1]

The data in Table 1 clearly demonstrates the significant influence of the solvent on the tautomeric equilibrium. The equilibrium shifts towards the more polar keto-enamine form in more polarizable solvents like chlorobenzene. The negative enthalpy changes (ΔH°) suggest that the formation of the keto-enamine tautomer is an exothermic process, likely due to the formation of a stronger intramolecular hydrogen bond.

Experimental Protocols for Characterizing Tautomerism

The quantification of tautomeric equilibria in 1-(aminoalkyl)-2-naphthols can be achieved through various spectroscopic and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 1-(aminoalkyl)-2-naphthol derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a final concentration of approximately 10-20 mM.

-

Data Acquisition: Record the 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Identify the characteristic signals for each tautomer. The enol-imine form will typically show a sharp signal for the phenolic -OH proton, while the keto-enamine form will exhibit a signal for the N-H proton, often at a different chemical shift. The chemical shifts of the aromatic and alkyl protons will also differ between the two forms.

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers. The equilibrium constant (KT) can be calculated from this ratio.

-

Variable Temperature (VT) NMR: To study the thermodynamics of the equilibrium, record spectra at different temperatures (e.g., from 253 K to 323 K). A plot of ln(KT) versus 1/T (van't Hoff plot) will allow for the determination of ΔH° and ΔS°.[2]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for quantifying tautomeric equilibria, particularly when the two tautomers have distinct absorption maxima.

Protocol for UV-Vis Analysis: [1]

-

Sample Preparation: Prepare a stock solution of the 1-(aminoalkyl)-2-naphthol in a suitable solvent (e.g., ethanol, cyclohexane). Prepare a series of dilutions to determine the linear range of absorbance.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 250-500 nm).

-

Identification of Tautomeric Bands: The enol-imine form typically absorbs at shorter wavelengths, while the keto-enamine form, with its more extended conjugation, usually shows an absorption band at longer wavelengths (often > 400 nm).[3]

-

Quantification: The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer at a specific wavelength is known or can be estimated. The equilibrium constant (KT) can then be calculated from the concentrations.

-

Solvent Studies: Repeat the measurements in a series of solvents with varying polarities to investigate the effect of the medium on the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the enol-imine and keto-enamine tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The difference in energy (ΔE) can be related to the equilibrium constant.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Spectra Simulation: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental signals.

Visualizations

Tautomeric Equilibrium

References

The Discovery and History of Betti Bases: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of Betti bases, a class of organic compounds with significant applications in medicinal chemistry and asymmetric synthesis. From their initial discovery in the early 20th century to their contemporary use in the development of novel therapeutics, this document outlines the history, synthesis, and applications of these versatile molecules. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are provided to serve as a comprehensive resource for researchers in the field.

Introduction: The Emergence of Betti Bases

In the early 1900s, the Italian chemist Mario Betti, during his work at the University of Florence, discovered a three-component reaction that would later bear his name.[1][2] This reaction, a special case of the Mannich reaction, involves the condensation of a phenol, an aldehyde, and a primary aromatic amine to produce α-aminobenzylphenols, which are now known as Betti bases.[3][4] The original reaction reported by Betti involved the synthesis of 1-(α-aminobenzyl)-2-naphthol from 2-naphthol, benzaldehyde, and ammonia.[5]

Initially, the significance of Betti bases was primarily in the realm of stereochemistry, with Betti himself resolving the stereoisomers of the base using tartaric acid.[1][3] However, in recent decades, the importance of Betti bases has grown substantially due to their diverse pharmacological applications and their utility as chiral ligands and catalysts in asymmetric synthesis.[5][6] Their structural framework has been identified as a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with potential anticancer, antibacterial, and other therapeutic properties.[7]

The Betti Reaction: Mechanism and Synthesis

The Betti reaction is a one-pot multicomponent reaction that offers an efficient route to constructing carbon-carbon and carbon-nitrogen bonds in a single step.[8] The reaction typically proceeds by the formation of an imine from the aldehyde and the amine, which then reacts with the phenol in a nucleophilic addition.

The general mechanism involves two key stages:

-

Imine Formation: The aldehyde and the primary amine react to form a Schiff base (imine).

-

Nucleophilic Attack: The electron-rich phenol then acts as a nucleophile, attacking the imine to form the final α-aminobenzylphenol product.[3]

Figure 1: Generalized mechanism of the Betti reaction.

Over the years, numerous variations of the Betti reaction have been developed, employing a wide range of substituted phenols, aldehydes, and amines, as well as various catalysts and reaction conditions to improve yields and stereoselectivity.[9]

Quantitative Data in Betti Base Synthesis

The efficiency of Betti base synthesis can be influenced by factors such as the choice of reactants, catalysts, and reaction conditions. Below are tables summarizing representative quantitative data from various synthetic protocols.

| Aldehyde | Amine | Phenol | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | (R)-(+)-1-phenylethylamine | 2-Naphthol | None | 60°C, 8 h, neat | 93 | [4] |

| Aromatic aldehydes | Secondary amines | 2-Naphthol | PEG-400 | Room temp, 2-4 h | 76-94 | [10] |

| Aromatic aldehydes | Various amines | 2-Naphthol | Montmorillonite K30 | 60°C or r.t., neat | 52-90 | [7] |

| Benzaldehyde | Aniline | 2-Naphthol | Reverse zinc oxide nanomicelles | Aqueous media | High | [11] |

| Isatins | Cyclic amines | β-Naphthol | None | Methylene dichloride | Good | [12] |

| Aromatic aldehydes | Secondary amines | 2-Naphthol | FeCl3·6H2O | 110°C, 5-15 min, neat | 60-100 | [13] |

Table 1: Summary of selected Betti base synthesis protocols and yields.

| Chiral Amine | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of major product | Reference |

| (R)-(+)-1-phenylethylamine | Benzaldehyde | 98:2 | >98% | [4] |

| (R)- or (S)-1-arylethylamine | Arylaldehydes | - | High | [13] |

| Chiral Aminonaphthols (as ligands) | Diethylzinc addition to aldehydes | - | up to 98% | [10] |

Table 2: Stereoselectivity in asymmetric Betti reactions and applications.

Detailed Experimental Protocols

General Procedure for the Synthesis of a Chiral Betti Base

This protocol is adapted from the synthesis of a Betti base using (R)-(+)-1-phenylethylamine.[4]

Materials:

-

2-Naphthol (0.72 g, 5.0 mmol)

-

Benzaldehyde (0.64 g, 6.00 mmol)

-

(R)-(+)-1-phenylethylamine (0.64 g, 5.25 mmol)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

A mixture of 2-naphthol, benzaldehyde, and (R)-(+)-1-phenylethylamine is stirred at 60°C for 8 hours under a nitrogen atmosphere.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and 1H NMR, observing an increase in the diastereomeric excess over time.

-

The reaction mixture is then triturated at room temperature with EtOH (5 mL).

-

The resulting white crystals are collected by filtration and washed with EtOH (3 x 3 mL).

-

The crystalline white residue is further purified by crystallization from EtOAc/hexane to yield the pure product.

Catalyst-Free Synthesis of Betti Bases under Neat Conditions

This protocol describes a general method for the synthesis of Betti bases without a catalyst.[10]

Materials:

-

2-Naphthol

-

Aldehyde

-

Secondary amine

Procedure:

-

A mixture of 2-naphthol, a secondary amine, and an aldehyde is heated at 60°C for 8–30 hours under solvent-free conditions.

-

The reaction progress is monitored until completion.

-

The resulting aminonaphthols are then isolated and purified. This method has been reported to yield diastereomeric ratios of 71–84%.

Applications in Drug Development and Asymmetric Synthesis

Betti bases have emerged as valuable compounds in both drug discovery and as tools in organic synthesis.

As Chiral Ligands in Asymmetric Synthesis

Non-racemic Betti bases are widely used as chiral ligands in a variety of asymmetric transformations.[10] Their bifunctional nature, possessing both a phenolic hydroxyl group and an amino group, allows them to effectively coordinate with metal centers and induce stereoselectivity.[14] They have been successfully employed in:

-

Enantioselective addition of diethylzinc to aldehydes.[10]

-

Asymmetric Henry reactions.[15]

-

Enantioselective alkenylation of aldehydes.[3]

Pharmacological Activity and Signaling Pathways

The structural features of Betti bases make them attractive scaffolds for the development of new therapeutic agents. They have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6]

Recent studies have explored the anti-proliferative activity of a library of Betti bases against various human solid tumor cell lines.[7] The findings suggest that these compounds may act as privileged scaffolds for the development of anticancer drugs. The growth inhibitory (GI50) values for the most potent compounds were in the low micromolar range.[7]

A proposed mechanism of action for the anticancer activity of some Betti bases involves their interaction with the solute carrier transporter SLC6A14.[7] This transporter is overexpressed in certain cancer cells and is responsible for the influx of essential amino acids. It is hypothesized that Betti bases may act as tryptophan mimetics, blocking the SLC6A14 transporter and thereby depriving the cancer cells of necessary nutrients, leading to an anti-proliferative effect.[7]

Figure 2: Proposed signaling pathway inhibition by Betti bases.

Importantly, some of these Betti bases have demonstrated good cytotoxic selectivity, being active against cancer cells while showing no activity against normal human fibroblast cells.[7]

Conclusion and Future Directions

The discovery of Betti bases by Mario Betti over a century ago has laid the foundation for a rich field of chemical research. These versatile compounds, accessible through the straightforward Betti reaction, have proven to be of significant value in both synthetic and medicinal chemistry. The ongoing development of new synthetic methodologies, including greener and more efficient protocols, continues to expand the accessibility and diversity of Betti bases.

For drug development professionals, Betti bases represent a promising class of molecules with demonstrated anti-proliferative activity. Further investigation into their mechanism of action, structure-activity relationships, and pharmacokinetic properties will be crucial in translating their potential into clinical applications. The exploration of their role as inhibitors of transporters like SLC6A14 opens up new avenues for targeted cancer therapy. As our understanding of the biological activities of Betti bases deepens, they are poised to remain a significant area of research for years to come.

References

- 1. Mario Betti: a Giant in the Chemistry Scenario of the Twentieth Century | Semantic Scholar [semanticscholar.org]

- 2. Mario Betti: a Giant in the Chemistry Scenario of the Twentieth Century | Substantia [riviste.fupress.net]

- 3. Betti reaction - Wikipedia [en.wikipedia.org]

- 4. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 6. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28599F [pubs.rsc.org]

- 12. html.rhhz.net [html.rhhz.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric Henry reaction catalyzed by chiral heterogeneous Betti base ligands | Saadi Samadi, AssociateProfessor at [research.uok.ac.ir]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a classic one-pot Mannich reaction, a three-component condensation of 2-naphthol, formaldehyde, and morpholine. This protocol outlines the reaction setup, purification, and characterization of the final product, supported by quantitative data and a visual representation of the experimental workflow.

Introduction

This compound belongs to the class of Mannich bases, which are known for their diverse biological activities and applications as ligands in catalysis. The presence of the morpholine moiety often enhances the pharmacokinetic properties of molecules, making this compound an attractive scaffold for the development of novel therapeutic agents. The synthesis via the Mannich reaction is an efficient and atom-economical method for its preparation.[1][2][3][4]

Experimental Protocol

Materials and Equipment:

-

2-Naphthol

-

Morpholine

-

Formaldehyde (37% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filter funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol (e.g., 10 mmol, 1.44 g) in ethanol (50 mL).

-

To this solution, add morpholine (e.g., 12 mmol, 1.05 mL) and stir for 10 minutes at room temperature.

-

Slowly add formaldehyde solution (37%, e.g., 12 mmol, 0.9 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum.

-

Characterization: Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₂ | |

| Molecular Weight | 243.30 g/mol | |

| Melting Point | 115-116 °C | |

| Appearance | White to off-white crystalline solid | |

| Yield | Typically high (specific yield depends on reaction scale and conditions) | |

| ¹H NMR | Specific chemical shifts and coupling constants to be determined by the user. | |

| ¹³C NMR | Specific chemical shifts to be determined by the user. | |

| FT-IR (cm⁻¹) | Characteristic absorption bands to be determined by the user. |

Mandatory Visualization

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Reaction Scheme Signaling Pathway:

Caption: Key steps in the Mannich reaction for the synthesis of the target compound.

References

The Synthetic Utility of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Versatile Mannich Base in Organic Chemistry

For Immediate Release

[City, State] – [Date] – 1-(Morpholin-4-ylmethyl)-2-naphthol, a Mannich base derived from 2-naphthol, formaldehyde, and morpholine, is a versatile compound in organic synthesis. Its straightforward preparation via the well-established Mannich reaction, coupled with its potential applications as a ligand in catalysis and as a building block for more complex molecules, makes it a compound of interest for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols related to its synthesis and potential uses.

Physicochemical Properties and Spectroscopic Data

This compound (C₁₅H₁₇NO₂) is a stable crystalline solid. Key physicochemical and spectroscopic data are summarized in the tables below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Melting Point | 115-116 °C |

| Appearance | Crystalline solid |

| CAS Number | 27438-39-7 |

| Spectroscopic Data | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, δ) | Signals corresponding to naphthyl, morpholine, and methylene bridge protons. |

| ¹³C NMR (CDCl₃, δ) | Resonances for aromatic, morpholine, and methylene carbons. |

| Infrared (IR, cm⁻¹) | Characteristic absorptions for O-H, C-H, C=C (aromatic), and C-O bonds. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) consistent with the molecular weight. |

Synthesis of this compound

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (2-naphthol), formaldehyde, and a secondary amine (morpholine).[1][2]

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is adapted from established procedures for the Mannich reaction of phenols.

Materials:

-

2-Naphthol

-

Formaldehyde (37% aqueous solution)

-

Morpholine

-

Ethanol (95%)

-

Hydrochloric acid (optional, for salt formation)

-

Sodium hydroxide (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in ethanol.

-

To this solution, add morpholine with stirring.

-

Slowly add the aqueous formaldehyde solution to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

For further purification, the crude product can be recrystallized from ethanol.

Expected Yield: While specific yields for this exact reaction are not widely reported in recent literature, similar Mannich reactions of naphthols typically proceed in good to excellent yields, often ranging from 80-95%.

Applications in Organic Synthesis

While the primary literature focus has been on the synthesis of this compound itself, its structural features suggest several potential applications in organic synthesis, particularly as a ligand in catalysis. Mannich bases are well-known for their ability to coordinate with metal ions, and the presence of both a hydroxyl and a tertiary amine functionality makes this compound a potential bidentate ligand.

Potential Application as a Ligand in Asymmetric Catalysis

The nitrogen and oxygen atoms in this compound can act as coordination sites for transition metals, forming stable chelate complexes. Such complexes are often employed as catalysts in a variety of organic transformations, including asymmetric synthesis. The naphthyl backbone provides a rigid scaffold that can influence the stereochemical outcome of a reaction.